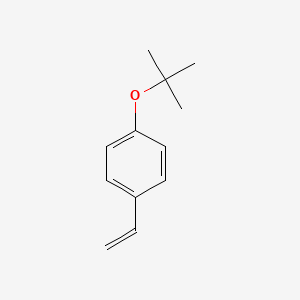

4-tert-Butoxystyrene

Cat. No. B1630329

Key on ui cas rn:

95418-58-9

M. Wt: 176.25 g/mol

InChI Key: GRFNSWBVXHLTCI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04603101

Procedure details

There was added dropwise with vigorous stirring under a nitrogen atmosphere, 62.9 grams (0.34 mole) of 4-chlorostyrene and 250 ml. of dry distilled tetrahydrofuran to 8.9 grams (0.37 mole) of magnesium metal turnings under enough tetrahydrofuran to cover the turnings. The exothermic reaction was controlled by external cooling to keep the temperature below 60° C. After the exotherm had subsided, the reaction mixture was heated at 60° C. for 0.5 hour until most of the magnesium had been consumed. Using a salt-ice bath, the reaction mixture was cooled to 0° C. and a solution of 44 grams (0.23 mole) of t-butyl perbenzoate in 80 ml. of tetrahydrofuran was added a such a rate to maintain the temperature between 0° C. and 5° C. After the addition had been completed, the temperature was allowed to rise to 25° C. with stirring over the course of 2 hours. Reaction mixture was then poured into 1000 ml. of a 3% aqueous hydrochloric acid solution. The oil which formed was extracted from the aqueous solution with 200 ml. portions of ethylether. The ether layers were washed twice with a 10% aqueous sodium hydroxide solution and then with water until the washings were neutral. The ether layer was then dried over sodium sulfate and the ether removed using a rotary evaporator. To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor and the product fractionally distilled. There was obtained 20% yield of 4-t-butoxystyrene having a boiling point of 45°-46° C. at 0.03 millimeters. The proton NMR spectrum was recorded and is in agreement with the structure of the product. Elemental analysis calculated for C12H16O: %C, 81.82; %H, 9.09. Found: %C, 81.64; %H, 8.89.

Name

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.[Mg].C1C(C(O[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=O)=CC=CC=1.Cl>O1CCCC1>[C:21]([O:20][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1)([CH3:24])([CH3:23])[CH3:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

62.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Three

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1C(=O)OOC(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

8.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

There was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by external cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature between 0° C. and 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring over the course of 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then poured into 1000 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil which formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted from the aqueous solution with 200 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layers were washed twice with a 10% aqueous sodium hydroxide solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layer was then dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the product fractionally distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC1=CC=C(C=C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 20% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |